Sulfato de isoprenalina

Descripción general

Descripción

Isoproterenol, also known as Isoprenaline, is a non-selective beta adrenergic receptor agonist . It is used to treat certain types of abnormal heartbeats, heart failure (weak heart), and shock .

Synthesis Analysis

Isoprenaline, structurally related to adrenaline, was prepared as one of the first synthetic sympathomimetic amines . It acts almost exclusively on β-adrenergic receptors . A patent suggests a preparation method for Isoproterenol sulfate, involving drying at a temperature of 25-40°C for 2-5 hours .

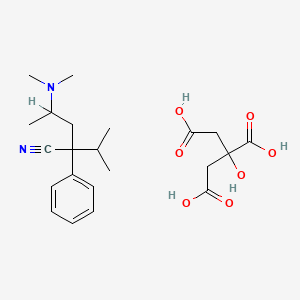

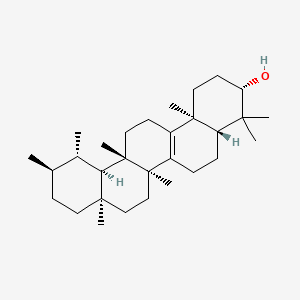

Molecular Structure Analysis

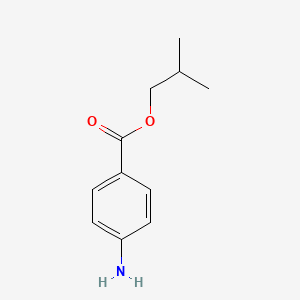

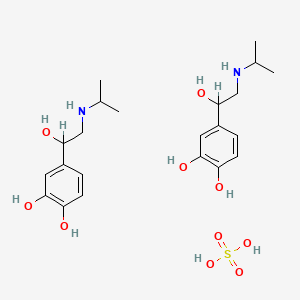

The molecular formula of Isoproterenol sulfate dihydrate is C22H40N2O12S . The average mass is 520.594 Da and the mono-isotopic mass is 520.209045 Da .

Chemical Reactions Analysis

Isoproterenol is a non-selective β-blocking agonist that is commonly used in the treatment of bradycardia and heart block . It exerts its therapeutic effects by stimulating β-adrenergic receptors, leading to increased heart rate and improved cardiac function .

Physical and Chemical Properties Analysis

The molecular formula of Isoproterenol sulfate dihydrate is C22H40N2O12S . The average mass is 556.63 and the mono-isotopic mass is 520.209045 Da .

Aplicaciones Científicas De Investigación

Investigación Cardiológica

Sulfato de isoprenalina: se utiliza ampliamente en la investigación cardiológica debido a su potente actividad beta-adrenérgica. Puede inducir efectos inotrópicos y cronotrópicos positivos en el corazón, lo que lo convierte en una herramienta valiosa para estudiar escenarios de bloqueo cardíaco, bradicardia y paro cardíaco . Los investigadores lo utilizan para comprender la respuesta cardíaca a la estimulación beta-adrenérgica y para desarrollar tratamientos para diversas afecciones cardíacas.

Estudios de Enfermedades Pulmonares

En el ámbito de las enfermedades pulmonares, el This compound se ha utilizado históricamente por sus propiedades broncodilatadoras. Aunque ahora es menos común debido a la disponibilidad de agentes más selectivos, sigue siendo un compuesto de referencia en estudios que exploran la capacidad de respuesta bronquial y el desarrollo de nuevos medicamentos para el asma .

Neurociencia

El this compound juega un papel en la investigación de neurociencia, particularmente en estudios relacionados con el sistema nervioso simpático. Actúa sobre los receptores beta-adrenérgicos, que son dianas de las catecolaminas que estimulan el sistema nervioso simpático. Esto lo hace útil para investigar trastornos neurológicos como la enfermedad de Parkinson y explorar los efectos de los fármacos simpaticomiméticos en las vías neuronales .

Química Analítica

En química analítica, el This compound se utiliza como material de referencia estándar para la calibración de instrumentos y la validación de métodos analíticos. Sus propiedades bien caracterizadas permiten la cuantificación precisa de sustancias en muestras farmacéuticas y fluidos biológicos, utilizando técnicas como la espectroelectroquímica .

Farmacología

El papel del this compound en la farmacología es fundamental para el desarrollo y las pruebas de medicamentos. Ayuda a comprender la farmacodinámica y la farmacocinética de los agonistas beta-adrenérgicos. Su rápida absorción y eliminación de la circulación proporciona información sobre el metabolismo de los medicamentos y el diseño de compuestos con perfiles terapéuticos deseados .

Investigación sobre Alergia y Anafilaxia

Aunque no es un tratamiento principal para las alergias, el This compound se ha investigado por sus posibles efectos en las reacciones alérgicas y la anafilaxia. Su capacidad para estimular los receptores beta-adrenérgicos puede influir en los síntomas cardiovasculares y respiratorios asociados con respuestas alérgicas graves .

Inducción de Arritmias

El this compound se utiliza en laboratorios de electrofisiología para inducir arritmias, incluidas las taquiarritmias. Esta aplicación es crucial para probar la eficacia de los medicamentos antiarrítmicos y para comprender los mecanismos electrofisiológicos que subyacen a los diferentes tipos de arritmias .

Tratamiento del Asma y el Broncoespasmo

Históricamente, el This compound se utilizó en el tratamiento del asma y el broncoespasmo debido a sus efectos broncodilatadores. Si bien ha sido reemplazado en gran medida por agentes más selectivos en la práctica clínica, sigue siendo un compuesto importante en la investigación y el desarrollo de nuevos broncodilatadores .

Mecanismo De Acción

Isoprenaline sulphate, also known as Isoproterenol sulfate anhydrous or Isoproterenol sulfate, is a non-selective beta-adrenergic agonist . It has a wide range of applications in the medical field, particularly in treating heart-related conditions and bronchospasm during anesthesia .

Target of Action

Isoprenaline primarily targets beta-1 and beta-2 adrenergic receptors . These receptors play a crucial role in regulating heart rate, cardiac contractility, and bronchial muscle tone .

Mode of Action

Upon binding to its targets, Isoprenaline activates the alpha subunit of G-protein coupled receptors, causing it to exchange GMP for GTP . This activation allows the alpha subunit to dissociate from the beta and gamma subunits . The result is an increase in intracellular calcium in cardiac myocytes, leading to positive inotropic, lusitropic, chronotropic, and dromotropic effects .

Biochemical Pathways

The activation of beta-1 adrenergic receptors by Isoprenaline leads to an increase in intracellular calcium in cardiac myocytes . This increase in calcium has several downstream effects, including increased heart rate and cardiac contractility . Beta-1 activation also activates the Renin-Angiotensin-Aldosterone System (RAAS) in the kidney .

Pharmacokinetics

Isoprenaline has a short duration of action as it is rapidly cleared . It is metabolized primarily in the liver and other tissues by the enzyme catechol-O-methyltransferase (COMT) to the 3-O-methyl isoproterenol metabolite, which is subsequently conjugated with sulfate . The primary route of excretion for Isoprenaline is renal .

Result of Action

The activation of beta-adrenergic receptors by Isoprenaline leads to several physiological effects. These include an increase in heart rate and cardiac contractility, dilation of bronchi, and a decrease in diastolic blood pressure by lowering peripheral vascular resistance . These effects make Isoprenaline effective in treating conditions such as heart block, Adams-Stokes attacks, and bronchospasm during anesthesia .

Safety and Hazards

It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling Isoproterenol sulfate . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Análisis Bioquímico

Biochemical Properties

Isoprenaline Sulphate interacts with beta-1 and beta-2 adrenergic receptors, causing the alpha subunit of G-protein coupled receptors to exchange GMP for GTP . This activates the alpha subunit, allowing it to dissociate from the beta and gamma subunits . The dissociation of the alpha subunit activates adenylate cyclase, converting ATP to cyclic AMP . Cyclic AMP then activates protein kinase A (PKA), which phosphorylates cardiac L-type calcium channels such as Ca v 1.2 .

Cellular Effects

Isoprenaline Sulphate has a profound effect on various types of cells and cellular processes. It increases cardiac output by increasing the heart rate and cardiac contractility . It also decreases diastolic blood pressure by lowering peripheral vascular resistance . In addition, it has been found to stimulate insulin secretion, thus increasing the risk of hypokalaemia .

Molecular Mechanism

The molecular mechanism of Isoprenaline Sulphate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a non-selective beta adrenergic receptor agonist, causing the alpha subunit of G-protein coupled receptors to exchange GMP for GTP . This leads to the activation of adenylate cyclase, conversion of ATP to cyclic AMP, and activation of protein kinase A (PKA), which phosphorylates cardiac L-type calcium channels .

Temporal Effects in Laboratory Settings

Isoprenaline Sulphate has an immediate onset of action and its half-life is 2.5-5 minutes

Dosage Effects in Animal Models

In animal models, the effects of Isoprenaline Sulphate vary with different dosages . Low doses of Isoprenaline Sulphate (0.3 to 6 mg/kg) have been shown to induce cardiac hypertrophy accompanied by fibrosis and necrosis of the tissue .

Metabolic Pathways

Isoprenaline Sulphate is predominantly metabolized to glucuronide conjugates . It can also be O-methylated by catechol O-methyltransferase to the metabolite 3-O-methylisoprenaline, which can further be glucuronidated .

Propiedades

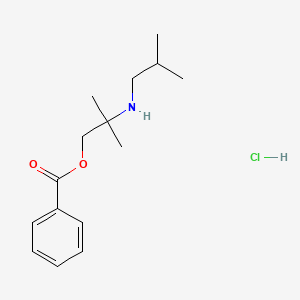

IUPAC Name |

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H17NO3.H2O4S.2H2O/c2*1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4;;/h2*3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQPTVCVZLUXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.CC(C)NCC(C1=CC(=C(C=C1)O)O)O.O.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N2O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80976254 | |

| Record name | Isoproterenol sulfate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6078-56-4, 299-95-6 | |

| Record name | Isoproterenol sulfate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006078564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoproterenol sulfate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoprenaline sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isoprenalinsulfat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROTERENOL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/925FX3X776 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.